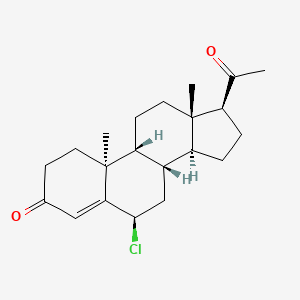
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione is a synthetic steroid compound. It is characterized by the presence of a chlorine atom at the 6beta position and a double bond between the 4th and 5th carbon atoms in the pregnane skeleton.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione typically involves the chlorination of a suitable steroid precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce saturated steroids .
Aplicaciones Científicas De Investigación
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including inflammation and hormonal imbalances.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mecanismo De Acción
The mechanism of action of 6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This can lead to changes in cellular processes such as inflammation, metabolism, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione: Characterized by the presence of a chlorine atom at the 6beta position.
6beta-Fluoro-9beta,10alpha-pregn-4-ene-3,20-dione: Similar structure but with a fluorine atom instead of chlorine.
6beta-Bromo-9beta,10alpha-pregn-4-ene-3,20-dione: Contains a bromine atom at the 6beta position.
Uniqueness
This compound is unique due to its specific chlorine substitution, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
4594-30-3 |
|---|---|
Fórmula molecular |
C21H29ClO2 |
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
(6R,8S,9R,10S,13S,14S,17S)-17-acetyl-6-chloro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29ClO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19H,4-9,11H2,1-3H3/t14-,15+,16-,17+,19+,20+,21-/m0/s1 |
Clave InChI |
ICTXWOSKTZKFBH-XHOBZQISSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@@]34C)Cl)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


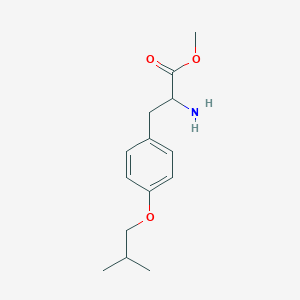


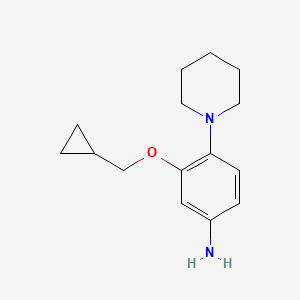


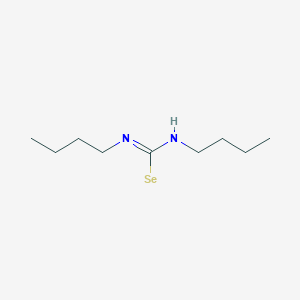
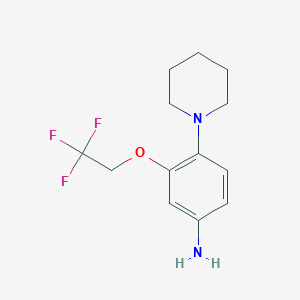
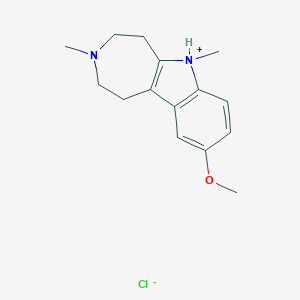
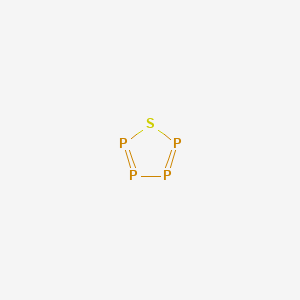

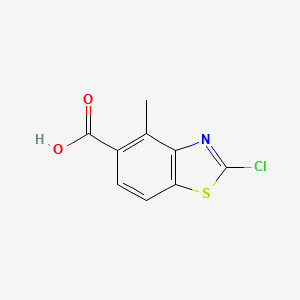
![N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide](/img/structure/B13731882.png)
![(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B13731886.png)
